3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol
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Overview
Description
3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O. It is characterized by the presence of a pyrazole ring, an amino group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinopyridine-dihydrochloride with 3-ethoxyacrylonitrile, followed by purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antileishmanial activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyrazole ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
- 3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine .
Uniqueness
3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structural features, including the presence of a methyl group on the propanol chain and the positioning of the amino group on the pyrazole ring.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-6(5-11)4-10-3-2-7(8)9-10/h2-3,6,11H,4-5H2,1H3,(H2,8,9) |
InChI Key |
WGLIDXMNXMLHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)N)CO |
Origin of Product |
United States |
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